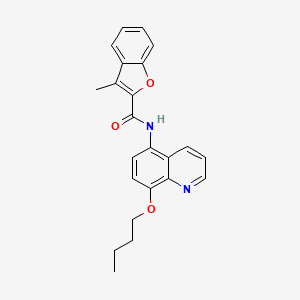
N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring, a benzofuran ring, and a butoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and benzofuran intermediates. The key steps include:
Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Formation of the Benzofuran Intermediate: The benzofuran ring is prepared using similar cyclization techniques.
Coupling Reaction: The quinoline and benzofuran intermediates are coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and benzofuran derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzofuran compounds.
科学的研究の応用
N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Research indicates its potential as an anti-cancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It modulates signaling pathways, such as the MAPK/ERK pathway, and affects gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- N-(8-butoxyquinolin-5-yl)-2-chloroacetamide
- N-(8-butoxyquinolin-5-yl)-glycine
- 5-(2-Diethylamino-acetylamino)-8-butoxy-chinolin
Uniqueness
N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a quinoline ring, a benzofuran ring, and a butoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C23H22N2O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N2O3/c1-3-4-14-27-20-12-11-18(17-9-7-13-24-21(17)20)25-23(26)22-15(2)16-8-5-6-10-19(16)28-22/h5-13H,3-4,14H2,1-2H3,(H,25,26) |
InChIキー |
PJLWEDFBSXQNRW-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=CC=CC=C4O3)C)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B14978820.png)
![4-Fluoro-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B14978828.png)
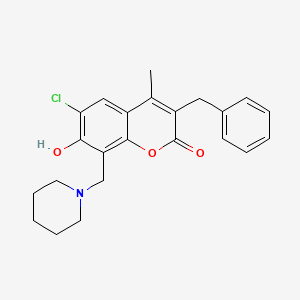
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3-methoxybenzamide](/img/structure/B14978838.png)
![5-bromo-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B14978845.png)
![1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978853.png)
![N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B14978864.png)
![2-(4-ethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14978873.png)
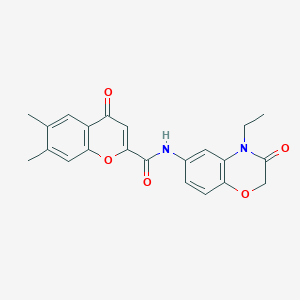

![1-(Azepan-1-yl)-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]ethanone](/img/structure/B14978884.png)
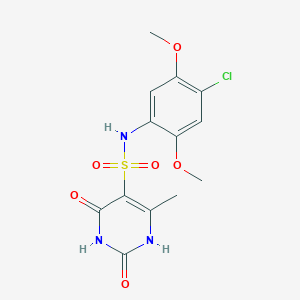
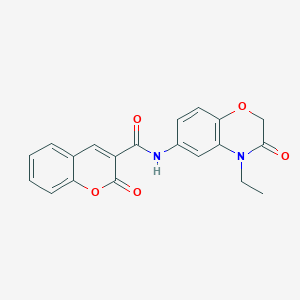
![2-(3,5-dimethylphenoxy)-N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B14978903.png)
